molecular formula C14H20BFO2 B13533174 2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13533174
M. Wt: 250.12 g/mol
InChI Key: LWUYYSXSLLTAPJ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester functional group, which is highly valuable in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-methylbenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate. The general reaction scheme is as follows:

4-Fluoro-3-methylbenzyl bromide+bis(pinacolato)diboronPd catalyst, baseThis compound\text{4-Fluoro-3-methylbenzyl bromide} + \text{bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{this compound} 4-Fluoro-3-methylbenzyl bromide+bis(pinacolato)diboronPd catalyst, base​this compound

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronate ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon), and solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.

    Biology: Employed in the development of fluorescent probes and imaging agents.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, such as OLEDs and conductive polymers.

Mechanism of Action

The mechanism by which 2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through the Suzuki-Miyaura coupling reaction. The process involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronate ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Methylphenylboronic acid

Uniqueness

2-(4-Fluoro-3-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions where other boronic acids or esters may not perform as well.

Properties

Molecular Formula

C14H20BFO2

Molecular Weight

250.12 g/mol

IUPAC Name

2-[(4-fluoro-3-methylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO2/c1-10-8-11(6-7-12(10)16)9-15-17-13(2,3)14(4,5)18-15/h6-8H,9H2,1-5H3

InChI Key

LWUYYSXSLLTAPJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=C(C=C2)F)C

Origin of Product

United States

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